2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one
Overview
Description
2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazinone core, which is fused with a dihydroisoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the Bischler-Napieralski reaction, which is used to form the dihydroisoquinoline ring system. This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid .
The pyridazinone core can be synthesized through the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The final step involves coupling the dihydroisoquinoline and pyridazinone intermediates under appropriate conditions, such as using a base like sodium hydride in a polar aprotic solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form hydroxyl derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs with antidepressant, anticonvulsant, and anti-inflammatory activities.
Biological Studies: Investigating its effects on neurotransmitter systems and its potential as a therapeutic agent for neurological disorders.
Chemical Biology: Studying its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are associated with mood regulation and seizure activity . The compound may also exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinoline-2(1H)-carboxamide derivatives: These compounds share the dihydroisoquinoline core and have shown similar biological activities, such as antidepressant and anticonvulsant effects.
Isoquinoline derivatives: These compounds are structurally related and have been studied for their broad range of biological activities, including anticancer, antibacterial, and antifungal properties.
Uniqueness
2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is unique due to its combination of the dihydroisoquinoline and pyridazinone moieties, which may confer distinct pharmacological properties. Its potential to modulate multiple biological pathways makes it a promising candidate for further drug development .
Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-phenylpyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-20-11-10-19(17-7-2-1-3-8-17)22-24(20)15-21(26)23-13-12-16-6-4-5-9-18(16)14-23/h1-11H,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRNZBACQAOKQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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